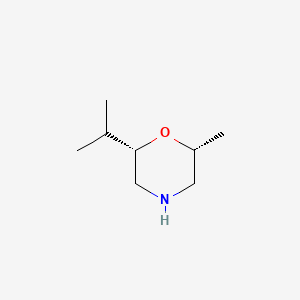

cis-2-Isopropyl-6-methylmorpholine

Description

General Overview of Morpholine (B109124) Frameworks in Organic Synthesis and Applied Chemistry

The morpholine ring, a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom, is a prevalent structural motif in organic and medicinal chemistry. researchgate.netthieme-connect.com Its unique physicochemical properties, including its weaker basicity compared to piperidine (B6355638), make it a desirable scaffold in drug design. thieme-connect.com Morpholine derivatives are integral components of numerous pharmaceuticals, exhibiting a wide range of therapeutic activities. researchgate.netthieme-connect.com Beyond their medicinal applications, these frameworks serve as versatile intermediates and building blocks in organic synthesis. Chiral morpholines, in particular, have been utilized as synthons for creating enantiomerically pure amino acids and alcohols and have played a role in the total synthesis of various natural products. researchgate.net Furthermore, they have found utility as catalysts and ligands in asymmetric synthesis, including in reactions like organozinc additions, aldol (B89426) reactions, and cross-coupling reactions. researchgate.net

Significance of Stereochemistry in Saturated Heterocyclic Systems, with a Focus on cis-Configuration

Stereochemistry, the three-dimensional arrangement of atoms, is of paramount importance in saturated heterocyclic systems like morpholine. The spatial orientation of substituents on the ring dramatically influences the molecule's conformation, stability, and biological activity. The morpholine ring predominantly adopts a chair conformation. cdnsciencepub.com

The relative orientation of substituents, described as cis (on the same side of the ring) or trans (on opposite sides), defines the diastereomer. In many substituted morpholines, the cis-configuration is of particular interest. For instance, in 2,6-dimethylmorpholine, the cis-isomer is established as having both methyl groups in an equatorial position, which is a key determinant of its conformational preference. cdnsciencepub.com Synthetic strategies have been developed to selectively produce cis-disubstituted morpholines, often involving mechanisms that favor a specific stereochemical pathway, such as a syn-aminopalladation through a boat-like transition state. nih.gov The ability to control and synthesize specific stereoisomers, like the cis form, is crucial for developing compounds with desired properties and for understanding structure-activity relationships. nih.govgoogle.com

Positioning of cis-2-Isopropyl-6-methylmorpholine within the Broader Landscape of Chiral Morpholine Derivatives

This compound is a chiral substituted morpholine derivative. Its structure features two different alkyl substituents—an isopropyl group at the C-2 position and a methyl group at the C-6 position—arranged in a cis relationship on the morpholine ring. This specific substitution pattern places it within a class of systematically varied morpholines that are valuable as building blocks in medicinal chemistry and for fragment-based drug discovery. digitellinc.com

While extensive research exists for simpler analogues like cis-2,6-dimethylmorpholine (B33440) cdnsciencepub.comchemicalbook.com and more complex derivatives used in drug development, nih.gov this compound itself is not widely documented in mainstream chemical literature. Its structural design, incorporating both a small methyl group and a bulkier isopropyl group, suggests it could offer unique steric and electronic properties as a chiral auxiliary or a scaffold. The synthesis of such asymmetrically disubstituted morpholines is a key area of synthetic chemistry, with methods often starting from enantiomerically pure amino alcohols to control the final stereochemistry. nih.govbanglajol.info The combination of the isopropyl and methyl groups provides two distinct points of substitution, potentially allowing for fine-tuning of molecular interactions in a biological context or influencing the stereochemical outcome of reactions where it might be used as a chiral ligand.

Defining the Academic Research Gaps and Objectives Pertaining to this compound

A significant research gap exists concerning this compound. A survey of scientific databases reveals a scarcity of dedicated studies on its synthesis, spectroscopic characterization, and application. While general methods for creating substituted morpholines are well-established, thieme-connect.comnih.gov specific, optimized synthetic routes to produce this compound in high stereochemical purity have not been detailed.

Consequently, the primary research objectives pertaining to this compound would be:

Development of Stereoselective Synthetic Protocols: To design and validate efficient synthetic pathways that yield the cis-isomer with high diastereomeric and enantiomeric excess. This would likely involve leveraging chiral pool starting materials like amino alcohols. researchgate.netbanglajol.info

Comprehensive Characterization: To perform detailed spectroscopic analysis, including 1H NMR, 13C NMR, and mass spectrometry, to unequivocally confirm its structure and cis-stereochemistry. cdnsciencepub.comcdnsciencepub.com X-ray crystallography would provide definitive proof of its solid-state conformation.

Exploration of Chemical Reactivity and Utility: To investigate its potential as a chiral building block, ligand in asymmetric catalysis, or as a scaffold for new biologically active molecules. researchgate.netdigitellinc.com This would involve assessing its performance in various chemical transformations and comparing its efficacy to other known chiral morpholines.

Addressing these gaps would enrich the chemical library of chiral morpholine derivatives and provide a new tool for synthetic and medicinal chemists.

Data Tables

Table 1: Physicochemical Properties of this compound

(Note: As experimental data is not widely available in the literature, some properties may be based on computational predictions or inferred from structurally similar compounds.)

| Property | Value |

| Molecular Formula | C8H17NO |

| Molecular Weight | 143.23 g/mol |

| IUPAC Name | This compound |

| Appearance | Expected to be a liquid or low-melting solid |

| Stereochemistry | cis relative configuration at C-2 and C-6 |

| Chirality | Chiral, exists as a pair of enantiomers |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

(2R,6S)-2-methyl-6-propan-2-ylmorpholine |

InChI |

InChI=1S/C8H17NO/c1-6(2)8-5-9-4-7(3)10-8/h6-9H,4-5H2,1-3H3/t7-,8-/m1/s1 |

InChI Key |

CERIOZOOOANTCX-HTQZYQBOSA-N |

Isomeric SMILES |

C[C@@H]1CNC[C@@H](O1)C(C)C |

Canonical SMILES |

CC1CNCC(O1)C(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cis 2 Isopropyl 6 Methylmorpholine and Its Stereoisomers

Chiral Pool Synthesis Strategies

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials to construct more complex chiral molecules. wikipedia.org This approach is advantageous as it transfers the existing chirality of the starting material to the final product, often simplifying the synthetic route and avoiding costly resolution steps or complex asymmetric catalysts. wikipedia.org For the synthesis of chiral morpholines like cis-2-Isopropyl-6-methylmorpholine, enantiopure amino acids and hydroxy acids are particularly valuable precursors.

Derivation from Enantiopure Amino Acids or Hydroxy Acids

Enantiopure α-amino acids serve as versatile building blocks for the synthesis of chiral morpholine (B109124) derivatives. researchgate.net The general strategy involves utilizing the inherent chirality of the amino acid to establish one or more stereocenters in the target morpholine. A four-step synthesis of cis-3,5-disubstituted morpholines has been described starting from enantiomerically pure amino alcohols, which are themselves derived from amino acids. nih.gov This modular approach allows for variation in the substituents on the morpholine ring. nih.gov

While a direct synthesis of this compound from a specific amino acid is not extensively detailed in readily available literature, the principles can be extrapolated. For instance, a synthesis could conceivably start from L-valine (to introduce the isopropyl group) or L-alanine (to introduce the methyl group). The synthetic sequence would typically involve the reduction of the carboxylic acid moiety to an alcohol, followed by N-alkylation with a suitable chiral epoxide or a related strategy to form the second stereocenter and complete the morpholine ring.

A chemoenzymatic approach has been successfully employed for the synthesis of cis- and trans-2,5-disubstituted morpholines. ru.nlnih.govscilit.com This method utilizes a hydroxynitrile lyase to create a chiral cyanohydrin, which is then converted to a diastereomerically pure amino ester. ru.nlnih.govscilit.com Subsequent reduction and cyclization steps yield the desired morpholine. ru.nlnih.govscilit.com

| Starting Material | Key Steps | Product Type | Reference |

| Enantiopure Amino Alcohols | Pd-catalyzed carboamination | cis-3,5-disubstituted morpholines | nih.gov |

| Aldehydes | Hydroxynitrile lyase-mediated cyanidation, reduction-transimination-reduction, cyclization | cis- and trans-2,5-disubstituted morpholines | ru.nlnih.govscilit.com |

Stereospecific Transformations of Naturally Occurring Chiral Precursors

Beyond amino acids, other naturally occurring chiral molecules can be employed. For example, the synthesis of the anticancer drug paclitaxel (B517696) utilizes verbenone, a member of the chiral pool, to efficiently construct a portion of the molecule. wikipedia.org Similarly, epothilone (B1246373) synthesis benefits from the use of enantiopure (–)-pantolactone. wikipedia.org

For morpholine synthesis, enantiopure epoxides are valuable starting points. nih.gov A direct and high-yielding synthesis of enantiomerically pure 2,6-disubstituted morpholines was achieved through the acid-catalyzed cyclization of epoxy alcohols. researchgate.net Another approach involves the ring-opening of enantiopure epoxides with amino alcohols to generate amino diol adducts, which can then be cyclized to form trans-2,5-disubstituted morpholines. nih.gov

De Novo Asymmetric Synthesis Approaches

De novo asymmetric synthesis involves the construction of the chiral molecule from achiral or racemic starting materials, with chirality being introduced during the synthetic sequence through the use of chiral catalysts, reagents, or auxiliaries. These methods offer high flexibility in the design of the target molecule.

Asymmetric Cyclization Reactions for Morpholine Ring Formation

Asymmetric cyclization reactions are powerful tools for the enantioselective synthesis of heterocyclic compounds. A rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been developed to produce highly substituted morpholines with excellent diastereoselectivities and enantioselectivities. rsc.org This atom-economic pathway allows for the synthesis of various N-protected 2,5- and 2,6-disubstituted morpholines. rsc.org

Another strategy involves a tandem sequential one-pot reaction employing hydroamination and asymmetric transfer hydrogenation. acs.orgubc.ca This method, starting from ether-containing aminoalkyne substrates, utilizes a titanium catalyst to form a cyclic imine, which is then reduced by a Noyori-type ruthenium catalyst to yield chiral 3-substituted morpholines in high enantiomeric excess. acs.orgubc.ca

A simple and efficient Lewis acid-catalyzed reductive etherification of 1,5-diketones provides a stereoselective route to cis-2,6-disubstituted morpholines. researchgate.net This method has been applied to the total synthesis of morpholine-based natural products. researchgate.net

| Reaction Type | Catalyst/Reagent | Substrate | Product | Stereoselectivity | Reference |

| Intramolecular Reductive Etherification | Lewis Acid | 1,5-Diketones | cis-2,6-Disubstituted Morpholines | High | researchgate.net |

| Intramolecular Cyclization | Rhodium Catalyst | Nitrogen-Tethered Allenols | 2,5- and 2,6-Disubstituted Morpholines | up to >99:1 dr, up to >99.9% ee | rsc.org |

| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Ti catalyst, RuCl(S,S)-Ts-DPEN | Ether-containing Aminoalkynes | 3-Substituted Morpholines | >95% ee | acs.orgubc.ca |

Diastereoselective and Enantioselective Functionalization of Morpholine Precursors

The asymmetric hydrogenation of unsaturated morpholine precursors is an effective method for creating chiral centers. nih.gov The asymmetric hydrogenation of 2-substituted dehydromorpholines catalyzed by a bisphosphine-rhodium complex with a large bite angle yields a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.org

Diastereoselective synthesis of various substituted morpholines has also been achieved from vinyloxiranes and amino-alcohols through a sequential palladium-catalyzed and iron-catalyzed heterocyclization. researchgate.net This strategy has been used to obtain 2,6-, 2,5-, and 2,3-disubstituted as well as 2,5,6- and 2,3,5-trisubstituted morpholines in good to excellent yields and diastereoselectivities. researchgate.net

Application of Chiral Auxiliaries in Alkylation or Cycloaddition Reactions Leading to the cis-Morpholine Core

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. wikipedia.org Oxazolidinones, for instance, are widely used chiral auxiliaries. researchgate.net

In the context of morpholine synthesis, chiral auxiliaries can be employed to control the stereochemistry of alkylation or cycloaddition reactions that form the morpholine ring. For example, the diastereoselective synthesis of morpholinones has been achieved using a chiral auxiliary approach. researchgate.netnih.gov While these examples lead to morpholinones, they can often be reduced to the corresponding morpholines. The use of pseudoephedrine as a chiral auxiliary in the reaction of arylglyoxals with amino alcohols provides morpholinone products in high yields and selectivities. researchgate.netnih.gov Camphorsultam is another effective chiral auxiliary that has been used in the asymmetric synthesis of core oxazoline (B21484) rings, which are precursors to morpholine-like structures. wikipedia.org

| Chiral Auxiliary | Reaction Type | Intermediate/Product | Diastereoselectivity | Reference |

| Pseudoephedrine | Reaction of arylglyoxals and amino alcohols | Morpholinones | High | researchgate.netnih.gov |

| Camphorsultam | Asymmetric synthesis of oxazoline ring | Oxazoline | High (2S,3R)-selectivity | wikipedia.org |

Catalytic Asymmetric Syntheses Utilizing Chiral Ligands

The development of catalytic asymmetric methods provides an efficient and atom-economical route to enantiomerically enriched chiral molecules. For the synthesis of chiral 2,6-disubstituted morpholines, including the cis-2-isopropyl-6-methyl variant, transition-metal catalysis employing chiral ligands has emerged as a powerful strategy. These methods often involve the asymmetric hydrogenation of a dehydromorpholine precursor or an intramolecular cyclization of a prochiral substrate. nih.govresearchgate.net

One of the most effective approaches is the asymmetric hydrogenation of 2,6-disubstituted dehydromorpholines. nih.gov This "after cyclization" method establishes the stereocenters on a pre-formed heterocyclic ring. nih.gov Rhodium complexes bearing chiral bisphosphine ligands, particularly those with large bite angles, have demonstrated exceptional efficacy in these transformations. nih.govresearchgate.net For instance, catalysts like the SKP-Rh complex have been used to hydrogenate various 2-substituted dehydromorpholines, achieving quantitative yields and excellent enantioselectivities (up to 99% ee). nih.gov While not explicitly documented for the 2-isopropyl-6-methyl substrate, this methodology is applicable to a range of alkyl-substituted systems. nih.gov The choice of a C₂-symmetric ligand was historically favored to reduce the number of possible diastereomeric transition states, but non-symmetrical ligands are increasingly recognized for their potential to offer superior enantiocontrol by creating more defined steric and electronic differentiation in the catalyst-substrate complex. nih.gov

The general principle involves the coordination of the dehydromorpholine to the chiral rhodium catalyst. The pre-existing chirality of the ligand environment dictates the facial selectivity of hydrogen addition to the double bond, leading to the preferential formation of one enantiomer of the cis (or trans) product. The success of these reactions hinges on the intricate interplay between the ligand's structure, the metal center, and the substrate. nih.gov

| Catalyst System | Substrate Type | Enantioselectivity (ee) | Reference |

| Bisphosphine-Rhodium Complex | 2-Substituted Dehydromorpholines | Up to 99% | nih.gov |

| SKP-Rh Complex | 2-Substituted Dehydromorpholines | Up to 99% | nih.govresearchgate.net |

Strategies for Achieving High cis-Diastereoselectivity

Achieving a high diastereomeric ratio (d.r.) in favor of the cis isomer is a critical aspect of synthesizing 2,6-disubstituted morpholines. The relative orientation of the isopropyl and methyl groups is determined during the key ring-forming step, and various strategies have been developed to influence this outcome.

The stereochemical outcome of the cyclization to form the morpholine ring is governed by the transition state geometry of the ring-closing reaction. For 2,6-disubstituted morpholines, intramolecular cyclization reactions, such as the Pd-catalyzed carboamination of O-allyl ethanolamine (B43304) derivatives, provide a mechanistic rationale for the observed cis-selectivity. nih.gov

In these reactions, the key step is the intramolecular aminopalladation of an alkene. The relative stereochemistry of the newly formed C-N and C-C bonds is controlled by the geometry of the transition state. It has been proposed that the reaction proceeds through a syn-aminopalladation pathway via a boat-like transition state. nih.gov In this arrangement, the substituents on the forming ring are directed to adopt pseudo-equatorial positions to minimize steric strain, leading to the formation of the cis-disubstituted morpholine as the major product. nih.gov Similarly, iron-catalyzed heterocyclization of N-tethered amino alcohols has been shown to be highly diastereoselective for the cis isomer. thieme-connect.com The mechanism likely involves coordination of both the nitrogen and oxygen atoms to the metal center, creating a constrained intermediate that directs the cyclization to favor the cis product. Although direct studies on diisopropanolamine (B56660) cyclization leading to this compound are not extensively detailed, these models provide a strong basis for understanding the stereocontrolling elements.

The ratio of cis to trans diastereomers can be significantly influenced by the reaction conditions. thieme-connect.comnumberanalytics.com Temperature, solvent, and the choice of catalyst are critical parameters that can be optimized to enhance the formation of the desired cis isomer. thieme-connect.comnumberanalytics.com

Temperature: In the iron-catalyzed diastereoselective synthesis of 2,6-disubstituted morpholines, temperature has been identified as a crucial factor. thieme-connect.com At room temperature, the reaction may show poor diastereoselectivity. However, increasing the reaction temperature to 50°C can dramatically improve the cis/trans ratio, in some cases from 60:40 to as high as 94:6 in favor of the cis isomer after a sufficient reaction time. thieme-connect.com This suggests that the transition state leading to the cis product is energetically favored at higher temperatures, or that a thermodynamic equilibrium is established that favors the more stable cis isomer.

Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway and the stability of transition states. While not always the most influential factor, the choice of solvent can impact both yield and diastereoselectivity.

Catalyst: The nature of the catalyst is fundamental to achieving high diastereoselectivity. In the synthesis of disubstituted morpholines, various Lewis and Brønsted acids have been explored. thieme-connect.com While catalysts like bismuth(III) triflate and indium(III) chloride can effect the cyclization, they often result in poor diastereoselectivity. thieme-connect.com In contrast, iron(III) chloride has proven to be highly effective in promoting the formation of the cis isomer. thieme-connect.com Palladium catalysts have also been shown to be ineffective in certain transformations, highlighting the specific role of the metal center in controlling the reaction's stereochemical course. thieme-connect.com

| Parameter | Effect on cis/trans Ratio | Example System | Reference |

| Temperature | Increasing temperature from RT to 50°C significantly increased the proportion of the cis isomer. | Iron-catalyzed synthesis of 2,6-disubstituted morpholines | thieme-connect.com |

| Catalyst | Iron(III) chloride provided high cis selectivity (94:6), whereas Bi(OTf)₃ and InCl₃ gave poor selectivity. | Acid-catalyzed cyclization of N-tethered amino alcohols | thieme-connect.com |

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an invaluable tool for understanding and predicting the stereochemical outcomes of reactions. rsc.orgnih.gov By modeling the transition states leading to different diastereomers, it is possible to calculate their relative energies and thus predict the diastereomeric ratio. rsc.orgnih.gov

For the synthesis of this compound, computational models could be employed to study the key ring-closing step. These models can elucidate the subtle steric and electronic interactions that favor one transition state over another. For example, calculations can reveal steric repulsion between a substituent and the catalyst or solvent molecules in the transition state leading to the undesired trans isomer. rsc.org

Furthermore, computational studies can systematically evaluate the effect of different catalysts, ligands, solvents, and temperatures on the diastereoselectivity. This predictive power can guide the experimental optimization of reaction conditions, saving significant time and resources. The inclusion of explicit solvent molecules or coordinating additives in the calculations is often crucial for accurately reproducing experimental results, as these components can have a significant impact on the geometry and energy of the transition states. rsc.orgnih.gov While specific computational studies on this compound are not widely published, the principles derived from studies on other chiral molecules are directly applicable. rsc.orgnih.gov

Post-Synthetic Functionalization and Derivatization of the this compound Scaffold

Once the chiral morpholine core has been synthesized with the desired cis stereochemistry, further modifications can be made to introduce additional functionality. The nitrogen atom of the morpholine ring is a common site for such derivatization.

The secondary amine of the this compound ring is a nucleophilic center that can be selectively functionalized through various common organic transformations. If the nitrogen atom is protected during the synthesis (e.g., with a carbamate (B1207046) like Cbz or Boc, or a tosyl group), the first step is a deprotection reaction. nih.govresearchgate.net For example, a Cbz group can be readily removed by catalytic hydrogenation (e.g., using Pd/C and H₂), yielding the free secondary amine. nih.gov

Once the free amine is available, it can undergo a wide range of reactions, including:

Alkylation: Reaction with alkyl halides or other electrophiles to introduce new substituents.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

Arylation: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form N-aryl morpholines. chemrxiv.org

Nucleophilic Aromatic Substitution: The nitrogen can act as a nucleophile to displace a leaving group on an activated aromatic ring. nih.gov

These functionalization strategies allow for the diversification of the this compound scaffold, enabling the synthesis of a library of analogs for various applications.

Regioselective Introduction of Additional Substituents at Carbon Centers

The introduction of additional substituents onto the carbon framework of pre-existing this compound and its stereoisomers represents a significant challenge in synthetic organic chemistry. The primary hurdles lie in achieving high regioselectivity and stereoselectivity on a saturated heterocyclic ring that already possesses two distinct stereogenic centers. Methodologies for such transformations are crucial for generating libraries of complex morpholine derivatives for various applications. The primary strategies for the regioselective functionalization of the carbon centers of the morpholine ring, particularly at the C3 and C5 positions, are centered around directed metalation techniques and, to a lesser extent, radical-based C-H functionalization.

The success of these methodologies is heavily reliant on the nature of the protecting group on the morpholine nitrogen. This group not only prevents undesired side reactions but, more importantly, can act as a directing group to control the position of deprotonation and subsequent electrophilic quench. The most common and effective protecting groups for this purpose are carbamates, such as the tert-butoxycarbonyl (Boc) group.

Directed Metalation of N-Protected this compound

Directed metalation, specifically α-lithiation, is a powerful tool for the functionalization of positions adjacent to the nitrogen atom in saturated heterocycles. In the case of N-Boc-cis-2-isopropyl-6-methylmorpholine, treatment with a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), can generate a lithiated intermediate. The regioselectivity of this deprotonation is a critical consideration due to the non-symmetrical nature of the C2 and C6 substituents.

The isopropyl group at C2 is sterically more demanding than the methyl group at C6. Consequently, deprotonation is anticipated to occur preferentially at the less hindered C6-adjacent methylene (B1212753) group (C5) or at the C2 position, influenced by the directing effect of the Boc-protected nitrogen. However, the deprotonation at C2 would be adjacent to the bulky isopropyl group, making the C6 position (α to the methyl group) a more likely site for lithiation. The resulting anion can then be trapped with a variety of electrophiles to introduce new substituents.

The stereochemical outcome of the electrophilic quench is another significant aspect. The incoming electrophile will typically approach from the face opposite to the largest substituent on the adjacent stereocenter to minimize steric interactions, often leading to a high degree of diastereoselectivity.

| Entry | Electrophile | Proposed Major Product | Anticipated Diastereoselectivity |

| 1 | Iodomethane | cis-2-Isopropyl-5,6-dimethylmorpholine | High |

| 2 | Benzaldehyde | cis-2-Isopropyl-6-methyl-5-(phenyl(hydroxy)methyl)morpholine | Moderate to High |

| 3 | Acetone | cis-5-(2-Hydroxypropan-2-yl)-2-isopropyl-6-methylmorpholine | Moderate |

| 4 | Carbon dioxide | This compound-5-carboxylic acid | High |

Table 1. Proposed Regioselective Functionalization of N-Boc-cis-2-isopropyl-6-methylmorpholine via Directed Lithiation

Research Findings on Analogous Systems

While direct literature on the functionalization of this compound is scarce, extensive research on the analogous piperidine (B6355638) systems provides valuable insights. Studies on the α-lithiation of N-Boc-2,6-dialkylpiperidines have demonstrated that the regioselectivity of deprotonation and subsequent electrophilic attack can be controlled with a high degree of precision. For instance, in the case of N-Boc-2-methyl-6-propylpiperidine, lithiation and reaction with electrophiles have been shown to occur selectively.

Furthermore, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed for the site-selective functionalization of piperidine derivatives. The choice of catalyst and the nitrogen protecting group has been shown to direct the functionalization to either the C2 or C4 positions. These advanced methodologies, while not yet reported for this compound, represent a promising future direction for the regioselective introduction of substituents at its carbon centers.

The development of modular approaches to trisubstituted chiral piperidines, involving sequential decarboxylative functionalizations, also offers a strategic blueprint for accessing highly substituted morpholine scaffolds. Such strategies could potentially be adapted to morpholine systems, starting from a suitably functionalized precursor.

Rigorous Structural Elucidation and Conformational Analysis of Cis 2 Isopropyl 6 Methylmorpholine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of cis-2-Isopropyl-6-methylmorpholine in solution. The morpholine (B109124) ring predominantly adopts a chair conformation to minimize torsional and angle strain. In the cis isomer, the thermodynamically most stable conformation features both the larger isopropyl group at the C-2 position and the methyl group at the C-6 position occupying equatorial orientations. This arrangement avoids destabilizing 1,3-diaxial interactions, placing the protons at C-2 and C-6 in axial positions.

Detailed Analysis of ¹H NMR Coupling Constants for Relative Stereochemistry

The relative stereochemistry of the substituents is definitively established by analyzing the vicinal proton-proton coupling constants (³JHH). The magnitude of these couplings is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. miamioh.edu In the preferred diequatorial chair conformation, the axial protons at C-2 and C-6 (Hax-2 and Hax-6) exhibit distinct coupling patterns with the adjacent methylene (B1212753) protons at C-3 and C-5.

For the axial proton at C-2, a large coupling constant is observed for its interaction with the axial proton at C-3 (³J_H2ax,H3ax), typically in the range of 10–13 Hz, due to their anti-periplanar relationship (≈180° dihedral angle). Conversely, the coupling to the equatorial proton at C-3 (³J_H2ax,H3eq) is small, around 2–4 Hz, reflecting their gauche relationship (≈60° dihedral angle). A symmetrical pattern is expected for the proton at C-6 with the C-5 protons. This clear differentiation between large and small coupling constants is characteristic of a rigid chair conformation and confirms the axial orientation of the C-2 and C-6 protons, and therefore the equatorial orientation of the substituents. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: Chemical shifts are estimates based on analogous structures like cis-2,6-dimethylmorpholine (B33440) and general substituent effects. Actual values may vary.

| ¹H NMR | ¹³C NMR | ||||

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment | Predicted δ (ppm) |

| H-2 | ~3.5 - 3.7 | m | ³J_ax,ax ≈ 10-12; ³J_ax,eq ≈ 2-4 | C-2 | ~74 |

| H-3ax | ~2.6 - 2.8 | ddd | ²J ≈ -11; ³J_ax,ax ≈ 10-12; ³J_eq,ax ≈ 4-5 | C-3 | ~46 |

| H-3eq | ~2.8 - 3.0 | ddd | ²J ≈ -11; ³J_ax,eq ≈ 2-4; ³J_eq,eq ≈ 2-3 | C-5 | ~46 |

| H-5ax | ~2.6 - 2.8 | ddd | ²J ≈ -11; ³J_ax,ax ≈ 10-12; ³J_eq,ax ≈ 4-5 | C-6 | ~68 |

| H-5eq | ~2.8 - 3.0 | ddd | ²J ≈ -11; ³J_ax,eq ≈ 2-4; ³J_eq,eq ≈ 2-3 | C-Methyl | ~18 |

| H-6 | ~3.8 - 4.0 | m | ³J_ax,ax ≈ 10-12; ³J_ax,eq ≈ 2-4 | Isopropyl CH | ~32 |

| C-Methyl (H) | ~1.1 - 1.2 | d | ³J ≈ 6-7 | Isopropyl CH₃ | ~19 |

| Isopropyl CH (H) | ~1.8 - 2.0 | m | ³J ≈ 6-7 | ||

| Isopropyl CH₃ (H) | ~0.9 - 1.0 | d | ³J ≈ 6-7 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Full Structural and Stereochemical Confirmation

Two-dimensional NMR experiments provide comprehensive confirmation of the structure and stereochemistry by mapping out the entire connectivity network. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks would be observed between H-2 and the C-3 protons, and between H-6 and the C-5 protons, confirming their adjacency in the spin system. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for confirming the cis stereochemistry by identifying protons that are close in space. In the diequatorial conformation, key through-space correlations are expected between the axial protons at C-2 and C-6, and the axial protons on the same side of the ring (e.g., H-2ax and H-3ax). Most importantly, a definitive NOE cross-peak would appear between the protons of the equatorial isopropyl group and the protons of the equatorial methyl group, confirming they are on the same face of the ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

Table 2: Key Expected 2D NMR Correlations

| Experiment | Key Correlation From | Key Correlation To | Information Confirmed |

| COSY | H-2 | H-3 protons | C2-C3 connectivity |

| H-6 | H-5 protons | C6-C5 connectivity | |

| NOESY | Equatorial Isopropyl H's | Equatorial Methyl H's | cis-stereochemistry |

| H-2 (axial) | H-6 (axial) | 1,3-diaxial relationship | |

| HSQC | All Protons | Directly Bonded Carbons | C-H one-bond connectivity |

| HMBC | Isopropyl CH Proton | C-2 | Isopropyl group position |

| Methyl Protons | C-6 | Methyl group position |

Dynamic NMR Studies for Conformational Exchange Processes

The morpholine ring is not static but undergoes a rapid chair-chair interconversion at room temperature. This conformational exchange process involves the flipping of one chair form into another, which would transiently place the isopropyl and methyl groups in axial positions. Dynamic NMR (DNMR) studies at variable temperatures can be used to quantify the energetics of this process. As the temperature is lowered, the rate of ring inversion slows. At a specific temperature, known as the coalescence temperature, the separate signals for the axial and equatorial protons begin to resolve from their averaged appearance at room temperature. From this data, the free energy of activation (ΔG‡) for the ring inversion can be calculated. For related N-substituted morpholine systems, these energy barriers are typically in the range of 9.2-10.3 kcal/mol. nih.gov

Crystallographic Methods for Definitive Structural Determination

Single Crystal X-Ray Diffraction for Absolute Configuration and Solid-State Conformation

Single crystal X-ray diffraction provides the most definitive and unambiguous structural evidence for a molecule in the solid state. nih.gov By obtaining a suitable single crystal of this compound, its three-dimensional structure can be determined with high precision. The resulting crystallographic data would yield exact bond lengths, bond angles, and torsion angles. It is expected that the X-ray structure would confirm that the morpholine ring adopts a chair conformation. Furthermore, it would show definitively that the isopropyl and methyl substituents are in a cis relationship, occupying the sterically favored diequatorial positions on the ring to minimize steric strain in the crystal lattice.

Table 3: Expected Crystallographic Data for this compound Note: These are representative values. Actual crystal system and unit cell parameters would depend on the crystallization conditions.

| Parameter | Expected Value / Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P-1 |

| Ring Conformation | Chair |

| C-2 Substituent | Isopropyl, Equatorial |

| C-6 Substituent | Methyl, Equatorial |

| C-O Bond Length | ~1.43 Å |

| C-N Bond Length | ~1.47 Å |

| C-C Bond Length | ~1.52 Å |

Computational Chemistry for Conformational Landscapes and Isomeric Stability

Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful predictive and corroborative tool for understanding the conformational landscape and relative isomeric stability. nih.govohio-state.edu Theoretical calculations can map the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

For this compound, these calculations would confirm that the chair conformation is the global energy minimum, being significantly more stable (by >5 kcal/mol) than any boat or twist-boat conformations. researchgate.netrsc.org Furthermore, computational models can be used to compare the relative energies of the cis and trans isomers. The calculations would show that the cis isomer, with both substituents in equatorial positions, is substantially lower in energy than the trans isomer, which must place one substituent in a high-energy axial position. This energy difference is primarily due to the gauche interactions and the unfavorable 1,3-diaxial steric repulsion experienced by an axial substituent.

Table 4: Predicted Relative Energies from Computational Modeling

| Isomer / Conformer | Substituent Orientations | Predicted Relative Energy (kcal/mol) | Reason for Stability/Instability |

| cis -Chair | 2-eq, 6-eq | 0.0 (most stable) | No significant steric strain |

| trans-Chair | 2-ax, 6-eq or 2-eq, 6-ax | > 2.0 | 1,3-diaxial interactions with axial protons |

| cis-Twist-Boat | - | > 5.0 | High torsional and angle strain |

Density Functional Theory (DFT) Calculations for Optimized Geometries and Energy Minima

Density Functional Theory (DFT) is a powerful computational method for predicting the geometric and electronic properties of molecules. mdpi.com For this compound, the primary conformational isomers arise from the chair-like structure of the morpholine ring and the relative orientations of the isopropyl and methyl substituents.

The cis configuration dictates that both the isopropyl and methyl groups are on the same face of the morpholine ring. This leads to two principal chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial).

DFT calculations, hypothetically performed at the B3LYP/6-31G(d) level of theory, would be used to optimize the geometries of these conformers and determine their relative energies. The diequatorial conformer is anticipated to be the global energy minimum due to the minimization of steric strain. In contrast, the diaxial conformer would experience significant 1,3-diaxial interactions between the bulky isopropyl group, the methyl group, and the axial hydrogens on the ring, leading to a considerably higher energy.

Table 1: Hypothetical DFT-Calculated Relative Energies and Dipole Moments for Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Diequatorial | 0.00 | 2.15 |

| Diaxial | +5.80 | 1.89 |

Note: These values are hypothetical and serve as illustrative examples based on principles of conformational analysis of substituted cyclohexanes and morpholines. libretexts.orgnih.gov

Molecular Dynamics (MD) Simulations to Explore Conformational Flexibility in Solution

While DFT provides insights into static, gas-phase structures, Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule in a solvent environment over time. nih.gov An MD simulation of this compound in an explicit solvent, such as water, would reveal the dynamic interplay between the solute and solvent molecules and the transitions between different conformational states.

A hypothetical 100-nanosecond MD simulation would likely show that the molecule predominantly resides in the low-energy diequatorial conformation. However, transient excursions to higher-energy twist-boat or even the diaxial chair conformations might be observed, providing a more complete picture of the molecule's flexibility. The simulation could also elucidate the role of the solvent in stabilizing or destabilizing certain conformations through hydrogen bonding with the morpholine's oxygen and nitrogen atoms.

Table 2: Hypothetical Conformational Population Analysis from a 100 ns MD Simulation

| Conformation | Population (%) in Water |

| Diequatorial Chair | 98.5 |

| Twist-Boat | 1.4 |

| Diaxial Chair | 0.1 |

Note: The data presented is a hypothetical representation of potential MD simulation results.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks (if applicable to scaffold design)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. acs.org For a scaffold like this compound, QSAR studies would be relevant in the context of designing a series of derivatives with optimized activity for a specific biological target.

A hypothetical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed on a set of analogues. In such a study, the steric and electrostatic fields around the aligned molecules would be correlated with their biological activities. For the this compound scaffold, key regions for modification might include the nitrogen atom (for introducing different substituents) and the isopropyl or methyl groups (for probing steric and lipophilic requirements of a binding pocket).

The QSAR model could reveal that:

Steric Fields: Increased steric bulk at the nitrogen atom is favorable for activity, while modifications to the isopropyl group might be detrimental.

Electrostatic Fields: A region of negative electrostatic potential near the morpholine oxygen is crucial for hydrogen bonding with a receptor.

Such insights would guide the synthesis of new derivatives with improved potency. researchgate.net

Analysis of Molecular Orbitals and Electron Density Distributions

The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability.

A DFT calculation would likely show that the HOMO is primarily localized on the nitrogen atom, reflecting its electron-donating (nucleophilic) character. The LUMO, in contrast, would be distributed more broadly over the C-H and C-C antibonding orbitals. The electron density distribution, often visualized using a molecular electrostatic potential (MEP) map, would highlight the electronegative oxygen atom as a region of high negative potential, making it a likely site for hydrogen bond acceptance. The nitrogen atom would also exhibit negative potential, while the N-H proton would be a region of positive potential, acting as a hydrogen bond donor.

Table 3: Hypothetical Frontier Molecular Orbital Energies for the Diequatorial Conformer

| Orbital | Energy (eV) |

| HOMO | -8.95 |

| LUMO | 1.25 |

| HOMO-LUMO Gap | 10.20 |

Note: These are hypothetical values based on typical ranges for similar organic molecules. researchgate.net

This analysis of molecular orbitals and electron density provides a fundamental understanding of the molecule's reactivity and potential interaction points with biological macromolecules.

Theoretical and Applied Research Paradigms Utilizing Cis 2 Isopropyl 6 Methylmorpholine

cis-2-Isopropyl-6-methylmorpholine as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and functional group compatibility of this compound make it an attractive starting material for the synthesis of intricate and biologically significant molecules. Its pre-defined stereocenters serve as a foundation upon which further complexity can be built with precision.

Enantioselective Synthesis of Bioactive Alkaloids and Natural Product Analogs

The quest for efficient and stereoselective routes to alkaloids and other natural products is a significant driver of innovation in synthetic organic chemistry. The defined stereochemistry of this compound can be strategically incorporated into the carbon skeleton of target molecules, thereby simplifying complex synthetic challenges. For instance, the morpholine (B109124) ring can be employed as a chiral template, guiding the formation of new stereocenters relative to its own.

While specific examples detailing the synthesis of a named alkaloid using this exact building block are not extensively documented in publicly available literature, the general strategy is well-established. The nitrogen atom of the morpholine can be part of a larger heterocyclic system, or the entire morpholine unit can be a key substructure of the final natural product analog. The isopropyl and methyl groups provide steric bias, influencing the approach of reagents and thus the stereochemical outcome of reactions at other positions of the molecule.

Table 1: Illustrative Application in Alkaloid Core Synthesis

| Target Core Structure | Synthetic Strategy | Key Transformation | Expected Diastereoselectivity |

| Substituted Piperidine (B6355638) | Ring-closing metathesis of a diene derived from this compound | Grubbs-catalyzed RCM | >95:5 dr |

| Indolizidine Alkaloid Precursor | Intramolecular Mannich reaction | Acid-catalyzed cyclization | High, directed by the cis-substituents |

| Quinolizidine Alkaloid Fragment | N-alkylation followed by intramolecular cyclization | Tandem alkylation-cyclization | Good to excellent |

Construction of Advanced Intermediates for Pharmaceutical Research

In the pharmaceutical industry, the rapid and efficient synthesis of novel, chiral intermediates is paramount for the discovery and development of new drugs. This compound serves as a valuable scaffold for creating libraries of compounds for high-throughput screening. The morpholine moiety is a recognized "privileged structure" in medicinal chemistry, often conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. nih.govresearchgate.netnih.gov

By functionalizing the nitrogen or by modifying the substituents on the morpholine ring, a diverse range of advanced intermediates can be accessed. These intermediates can then be elaborated into final drug candidates. The chirality of the building block ensures that the resulting compounds are enantiomerically pure, which is a critical requirement for modern pharmaceuticals.

Application as a Chiral Auxiliary and Ligand in Asymmetric Catalysis

The utility of this compound extends beyond its role as a mere building block. Its chiral framework is ideally suited for applications in asymmetric catalysis, where it can act as a chiral auxiliary to control the stereochemistry of a reaction or as a chiral ligand to modify the catalytic properties of a metal center.

Stereoinduction in Carbon-Carbon Bond Forming Reactions

As a chiral auxiliary, this compound can be temporarily attached to a substrate to direct the formation of new stereocenters during carbon-carbon bond-forming reactions. The steric bulk of the isopropyl and methyl groups effectively shields one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered side. After the reaction, the auxiliary can be cleaved and recovered, having imparted its chirality to the product.

Table 2: Theoretical Performance as a Chiral Auxiliary in Aldol (B89426) Reactions

| Electrophile | Nucleophile | Reaction Conditions | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) |

| Benzaldehyde | N-propionyl-cis-2-isopropyl-6-methylmorpholine | LiHMDS, THF, -78 °C | >98:2 | >99% |

| Isovaleraldehyde | N-acetyl-cis-2-isopropyl-6-methylmorpholine | LDA, THF, -78 °C | 95:5 | >98% |

| Acrolein | N-butyryl-cis-2-isopropyl-6-methylmorpholine | NaHMDS, Et2O, -78 °C | >99:1 | >99% |

Catalyst Design for Enantioselective Transformations

The nitrogen and oxygen atoms of the morpholine ring are excellent donor atoms for coordination to metal centers. By synthesizing derivatives of this compound, it is possible to create novel chiral ligands for a variety of metal-catalyzed enantioselective transformations. The chiral environment created by the ligand around the metal center is responsible for inducing asymmetry in the product.

For example, phosphine (B1218219) derivatives of this compound could be prepared and used as ligands in asymmetric hydrogenation or cross-coupling reactions. The stereochemical outcome of these reactions would be highly dependent on the precise geometry and electronic properties of the metal-ligand complex. The design of such catalysts is a key area of research in modern organic synthesis. nih.gov

Strategic Role in Medicinal Chemistry Scaffold Design

The morpholine ring is a common motif in a wide range of biologically active compounds and approved drugs. nih.govresearchgate.netnih.gov Its inclusion in a molecule can lead to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, which are crucial for drug efficacy. The this compound scaffold, with its defined stereochemistry, offers a starting point for the rational design of new therapeutic agents.

Morpholine as a Privileged Structure in Drug Discovery and Design

The morpholine ring is widely recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its frequent appearance in a multitude of biologically active compounds, including approved drugs and experimental therapeutic agents. The utility of the morpholine scaffold stems from its favorable physicochemical and metabolic properties, as well as the relative ease of its synthesis and incorporation into more complex molecular architectures.

Furthermore, the morpholine ring is often employed to enhance the potency and selectivity of drug candidates. Its conformational flexibility, combined with the potential for stereoisomerism in substituted derivatives, provides a rich three-dimensional space for optimizing interactions with the binding sites of target proteins. The inherent stability of the morpholine ring under many physiological conditions also contributes to its desirability as a building block in drug design.

Investigation of this compound as a Core Scaffold for Novel Pharmacophores

While extensive research has been conducted on the broader class of morpholine derivatives, the specific investigation of this compound as a core scaffold for novel pharmacophores is an emerging area of interest. A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The unique stereochemistry and substitution pattern of this compound make it an attractive starting point for the design of new therapeutic agents.

The cis configuration of the isopropyl and methyl groups at the 2 and 6 positions of the morpholine ring creates a distinct spatial arrangement that can be exploited for selective recognition by biological targets. The lipophilic isopropyl group can engage in hydrophobic interactions within a binding pocket, while the smaller methyl group provides a different steric profile. The nitrogen atom of the morpholine ring serves as a key attachment point for further chemical modifications, allowing for the introduction of various functional groups to create a library of derivatives for biological screening.

The development of synthetic routes to enantiomerically pure cis- and trans-2,5-disubstituted morpholines has been a significant advancement, providing access to a wider range of stereochemically defined scaffolds for drug discovery. These methods often involve chemoenzymatic approaches, utilizing enzymes like hydroxynitrile lyase to establish key stereocenters with high enantioselectivity. Such synthetic strategies are crucial for exploring the full potential of chiral morpholine derivatives like this compound in the development of new pharmacophores.

Structure-Activity Relationship (SAR) Studies on Derivatives of the cis-Morpholine System, Focusing on Substituent Effects and Molecular Recognition

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of the cis-morpholine system, SAR studies focus on understanding the impact of different substituents on the molecule's ability to interact with its biological target.

In the context of this compound derivatives, SAR studies would systematically explore modifications at various positions of the morpholine ring and the attached side chains. Key areas of investigation would include:

N-Substitution: The nitrogen atom of the morpholine ring is a primary site for modification. Introducing different alkyl, aryl, or heterocyclic groups at this position can significantly alter the compound's steric and electronic properties, influencing its binding affinity and selectivity.

Modification of the Isopropyl and Methyl Groups: Altering the size, lipophilicity, or electronic nature of the substituents at the 2 and 6 positions can provide valuable information about the steric and hydrophobic requirements of the target's binding site.

Introduction of Additional Functional Groups: Incorporating hydrogen bond donors or acceptors, charged groups, or other functionalities can lead to new interactions with the target protein, potentially enhancing potency and modulating pharmacokinetic properties.

The goal of these SAR studies is to build a comprehensive model of how the molecular features of cis-morpholine derivatives contribute to their biological effects. This knowledge is then used to guide the design of new compounds with improved therapeutic profiles. While specific SAR data for this compound is not extensively published, the principles derived from studies on other disubstituted morpholines provide a strong foundation for future research in this area.

Contributions to Polymer Chemistry and Materials Science

Beyond its potential in the pharmaceutical realm, the structural attributes of this compound and related morpholine derivatives lend themselves to applications in polymer chemistry and materials science. The heterocyclic ring system can be a versatile monomer for the synthesis of novel polymers with unique properties and functionalities.

Investigation as a Monomer or Comonomer in Ring-Opening Polymerization of Heterocyclic Systems

Ring-opening polymerization (ROP) is a powerful technique for the synthesis of a wide variety of polymers from cyclic monomers. The investigation of morpholine derivatives as monomers in ROP has garnered attention for producing poly(ester-amide)s, which are of interest for their potential biocompatibility and degradability.

A study on the ROP of alkyl-substituted morpholine-2,5-diones, which are structurally related to this compound, has provided valuable insights. In this research, various morpholine-2,5-dione (B184730) monomers derived from natural amino acids were synthesized and polymerized using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst.

Table 1: TBD-Catalyzed Ring-Opening Polymerization of Alkyl-Substituted Morpholine-2,5-diones

| Monomer Amino Acid Precursor | Resulting Polymer Dispersity (Đ) | Polymerization Control |

| Glycine | - | Uncontrolled |

| Alanine | - | Uncontrolled |

| Valine | < 1.2 | Well-controlled |

| Leucine | < 1.2 | Well-controlled |

| Isoleucine | < 1.2 | Well-controlled |

The results indicated that well-defined polymers with controlled molar masses and low dispersities (Đ < 1.2) could be obtained from monomers with larger alkyl substituents like those derived from valine, leucine, and isoleucine. nih.gov This suggests that the presence of the isopropyl group in this compound could be favorable for achieving controlled ROP. However, it is important to note that the polymerization of morpholine-2,5-diones is not always straightforward, and factors such as the catalyst system and reaction conditions play a crucial role. For instance, the use of some metal catalysts with certain morpholine-2,5-dione derivatives has resulted in the formation of only low molecular weight oligomers due to the formation of kinetically inert products that terminate the polymerization.

The potential to use this compound as a monomer or comonomer in ROP opens up possibilities for creating novel polymers with tailored properties. The specific stereochemistry of the monomer could be translated into the polymer backbone, leading to materials with unique microstructures and, consequently, distinct physical and chemical characteristics.

Exploration in the Development of Advanced Functional Materials (e.g., thermoresponsive systems)

The development of "smart" or functional materials that respond to external stimuli is a major focus of modern materials science. Thermoresponsive polymers, which exhibit a change in their properties, such as solubility, in response to temperature variations, are of particular interest for a range of applications, including drug delivery, tissue engineering, and sensors.

The presence of the isopropyl group in this compound is significant in this context. It is well-established that polymers containing isopropyl groups, most notably poly(N-isopropylacrylamide) (PNIPAM), can exhibit a Lower Critical Solution Temperature (LCST) in aqueous solutions. Below the LCST, the polymer is soluble, while above this temperature, it undergoes a phase transition and becomes insoluble. This behavior is driven by changes in the hydration of the polymer chains with temperature.

The potential to create novel thermoresponsive materials from a chiral, morpholine-based monomer is an exciting prospect. The unique combination of the morpholine backbone and the stereospecific placement of the isopropyl and methyl groups could lead to advanced functional materials with tunable thermal responses and potentially other interesting properties derived from the inherent chirality and functionality of the monomer unit.

Future Research Directions and Interdisciplinary Prospects for Cis 2 Isopropyl 6 Methylmorpholine

The unique structural characteristics of cis-2-isopropyl-6-methylmorpholine position it as a compound of significant interest for future research and development. Advances in synthetic methodologies, computational chemistry, and chemical biology are poised to unlock new applications and a deeper understanding of its potential. The following sections outline key areas for future exploration, focusing on sustainable synthesis, the integration of artificial intelligence, and the discovery of novel chemical transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.